Bz-RGFFP-4M|ANA
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Overview
Description
Bz-RGFFP-4M|ANA is a synthetic peptide substrate used primarily for the determination of cathepsin D activity. Cathepsin D is an aspartic protease involved in protein degradation and processing. This compound is suitable for both colorimetric and fluorometric assays, making it a versatile tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-RGFFP-4M|ANA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Bz-RGFFP-4M|ANA primarily undergoes hydrolysis reactions catalyzed by cathepsin D. The enzyme cleaves the peptide bond between phenylalanine residues, releasing the 4-methoxy-β-naphthylamine moiety .
Common Reagents and Conditions
Reagents: Cathepsin D, buffer solutions (e.g., phosphate buffer)
Conditions: Optimal pH for cathepsin D activity (typically around pH 3.5-4.0), temperature (37°C)
Major Products
The hydrolysis of this compound by cathepsin D results in the formation of smaller peptide fragments and the release of 4-methoxy-β-naphthylamine, which can be detected colorimetrically or fluorometrically .
Scientific Research Applications
Bz-RGFFP-4M|ANA is widely used in scientific research for the following applications:
Biochemistry: Studying the activity and inhibition of cathepsin D, a key enzyme in protein degradation and processing.
Cell Biology: Investigating the role of cathepsin D in cellular processes such as apoptosis and autophagy.
Industry: Developing and optimizing assays for drug discovery and development.
Mechanism of Action
Bz-RGFFP-4M|ANA acts as a substrate for cathepsin D. The enzyme recognizes and binds to the peptide sequence, cleaving the peptide bond between phenylalanine residues. This hydrolytic reaction releases the 4-methoxy-β-naphthylamine moiety, which can be quantified using colorimetric or fluorometric methods. The activity of cathepsin D can be assessed based on the rate of substrate cleavage .
Comparison with Similar Compounds
Similar Compounds
Bz-RGFFP-4-MeOβNA: Another substrate for cathepsin D, differing in the substitution of the 4-methoxy group.
Cathepsin D Substrate I: A general substrate for cathepsin D activity assays.
Uniqueness
Bz-RGFFP-4M|ANA is unique due to its specific peptide sequence and the presence of the 4-methoxy-β-naphthylamine moiety, which allows for sensitive detection of cathepsin D activity. Its versatility in both colorimetric and fluorometric assays makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C49H55N9O7 |
---|---|
Molecular Weight |
882.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H55N9O7/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52)/t38-,39-,40-,41-/m0/s1 |
InChI Key |
PAPRWSLVXWNEPB-MFDNGWNGSA-N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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